Tetrapod Shape Selectivity vs. Longer-Chain Analogs
In a direct head-to-head comparison of cadmium carboxylate precursors for surfactant-free CdSe nanocrystal synthesis, cadmium myristate uniquely enabled a tetrapod selectivity of up to 85% at 240 °C under high-concentration TOPSe injection. In contrast, cadmium laurate, cadmium palmitate, and cadmium stearate produced very low tetrapod selectivity under identical conditions, with the in-situ-formed myristic acid identified as the optimal acidic ligand for stabilizing anisotropic tetrapod growth [1].
| Evidence Dimension | Tetrapod selectivity in CdSe nanocrystal synthesis |
|---|---|
| Target Compound Data | Up to 85% tetrapod selectivity (cadmium myristate) |
| Comparator Or Baseline | Cadmium laurate, cadmium palmitate, and cadmium stearate: 'very low selectivity of the tetrapods' (quantified as negligible/reduced formation relative to cadmium myristate) |
| Quantified Difference | Cadmium myristate achieves dominant tetrapod selectivity (85%); longer-chain carboxylates (C12–C18) fail to produce meaningful tetrapod populations |
| Conditions | Reaction temperature 240 °C; high-concentration TOPSe injection; surfactant-free system; trioctylphosphine oxide (TOPO) as non-equilibrium solvent |
Why This Matters
For researchers procuring cadmium precursors for anisotropic CdSe nanocrystal synthesis (e.g., tetrapods for optoelectronic devices), only cadmium myristate—not its longer-chain analogs—delivers the high shape selectivity required; substituting with cadmium stearate or cadmium laurate will fail to produce the desired morphology, wasting synthesis runs and precursor costs.
- [1] Liu, H., Tao, H., Yang, T., Qin, D., Chen, J., & Kong, L. (2011). A surfactant-free recipe for shape-controlled synthesis of CdSe nanocrystals. Nanotechnology, 22(4), 045604. doi:10.1088/0957-4484/22/4/045604 View Source
